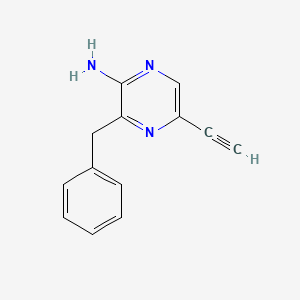

3-Benzyl-5-ethynylpyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

3-benzyl-5-ethynylpyrazin-2-amine |

InChI |

InChI=1S/C13H11N3/c1-2-11-9-15-13(14)12(16-11)8-10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H2,14,15) |

InChI Key |

TUIODYDYMUDNND-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C(=N1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyl 5 Ethynylpyrazin 2 Amine

Precursor Synthesis and Halogenated Pyrazine (B50134) Intermediates

The journey towards 3-benzyl-5-ethynylpyrazin-2-amine begins with the careful construction of halogenated pyrazine intermediates. These precursors are pivotal for the subsequent introduction of the ethynyl (B1212043) group.

Synthesis of 3-Benzyl-5-bromopyrazin-2-amine (B60853)

The synthesis of 3-benzyl-5-bromopyrazin-2-amine is a foundational step. sigmaaldrich.com This compound, with the chemical formula C11H10BrN3, serves as a key intermediate. sigmaaldrich.com One common approach involves the bromination of an appropriately substituted aminopyrazine. The presence of the amino group, an activating group, directs the bromine to the 5-position of the pyrazine ring. The benzyl (B1604629) group at the 3-position is typically introduced earlier in the synthetic sequence, for instance, through the condensation of α-aminophenylacetonitrile with a suitable dicarbonyl compound, followed by aromatization.

Another synthetic route might involve the reaction of 2-amino-3-benzylpyrazine with a brominating agent. The reaction conditions, such as solvent and temperature, are crucial to ensure high yield and regioselectivity. The resulting 3-benzyl-5-bromopyrazin-2-amine is a stable, often crystalline solid, which can be purified by standard techniques like recrystallization or column chromatography. nih.gov

Synthesis of 3-Benzyl-5-((trimethylsilyl)ethynyl)pyrazin-2-amine

With the brominated precursor in hand, the next stage involves the introduction of a protected ethynyl group. The use of a trimethylsilyl (B98337) (TMS) protecting group is a common strategy to prevent unwanted side reactions of the terminal alkyne. The synthesis of 3-benzyl-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is typically achieved through a Sonogashira cross-coupling reaction. lookchem.com

This reaction involves the coupling of 3-benzyl-5-bromopyrazin-2-amine with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. wikipedia.orgorganic-chemistry.org The TMS group can be readily removed later in the synthesis to afford the terminal alkyne. This intermediate is crucial for the final step of the synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they play a central role in the formation of the target molecule.

Sonogashira Coupling for Ethynylpyrazine Formation

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp2-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of this compound. researchgate.net

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. wikipedia.orgyoutube.com

The success of the Sonogashira coupling is highly dependent on the careful optimization of reaction conditions and the choice of the catalyst system. researchgate.netresearchgate.net Key parameters that are often fine-tuned include:

Catalyst System: A variety of palladium catalysts can be employed, with common choices being Pd(PPh3)4 and PdCl2(PPh3)2. libretexts.org The choice of phosphine (B1218219) ligands can significantly impact the catalyst's activity and stability. researchgate.net Copper(I) iodide is the most frequently used co-catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgresearchgate.net

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. wikipedia.orgreddit.com The choice and purity of the base can be critical for the reaction's success. reddit.com

Solvent: The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and the amine base itself. wikipedia.orgreddit.com

Temperature: Sonogashira reactions are often carried out at room temperature or with gentle heating. wikipedia.org However, the optimal temperature can vary depending on the specific substrates and catalyst system. researchgate.netreddit.com

Table 1: Key Parameters for Optimization of Sonogashira Coupling

| Parameter | Common Choices/Conditions | Rationale |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2 | Facilitates oxidative addition of the aryl halide. wikipedia.orglibretexts.org |

| Copper Co-catalyst | CuI | Activates the terminal alkyne. wikipedia.org |

| Ligand | PPh3, XPhos, dppf | Influences catalyst activity and stability. researchgate.netrsc.org |

| Base | Triethylamine, Diisopropylethylamine, K2CO3 | Neutralizes HX byproduct, deprotonates alkyne. wikipedia.orgrsc.org |

| Solvent | THF, DMF, Acetonitrile, Isopropanol | Affects solubility and reaction rate. wikipedia.orgrsc.org |

| Temperature | Room Temperature to Reflux | Depends on substrate reactivity. wikipedia.orgresearchgate.net |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions like Glaser coupling. wikipedia.org |

When a pyrazine ring has multiple halogen substituents, controlling the regioselectivity of the Sonogashira coupling becomes a significant challenge. The position of the coupling is influenced by both electronic and steric factors. In the case of di- or tri-halogenated pyrazines, the relative reactivity of the different carbon-halogen bonds determines the site of alkynylation.

For instance, in a dihalopyrazine, the electronic properties of the other substituents on the ring can influence the electron density at each halogenated carbon, thereby affecting the rate of oxidative addition of the palladium catalyst. rsc.org Research has shown that the choice of palladium catalyst and its ligands can also play a crucial role in directing the regioselectivity of the coupling reaction. rsc.org For example, using bulky phosphine ligands can favor coupling at the less sterically hindered position. rsc.org Careful selection of reaction conditions allows for the selective functionalization of one position over another, which is essential for the synthesis of complex, specifically substituted pyrazine derivatives.

Ethynyl Group Deprotection Strategies

The synthesis of this compound often involves the use of a protected ethynyl precursor to ensure the stability of the terminal alkyne during preceding synthetic steps. The terminal hydrogen on an alkyne is acidic and can interfere with various reactions. ccspublishing.org.cn Silyl (B83357) groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are common protecting groups for terminal alkynes due to their relative stability and established deprotection protocols. ccspublishing.org.cngelest.com

The removal of these silyl protecting groups is a critical final step. The choice of deprotection reagent and conditions is crucial to avoid degradation of the sensitive pyrazine core and other functional groups.

Common deprotection methods include:

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for cleaving silicon-carbon bonds. ccspublishing.org.cn It is typically used in a solvent like tetrahydrofuran (THF). While effective, careful control of reaction conditions, such as temperature, is necessary to prevent side reactions. ccspublishing.org.cnscielo.org.mx

Base-catalyzed methanolysis: Mild bases like potassium carbonate (K2CO3) in methanol (B129727) can effectively remove TMS groups. gelest.com This method is often preferred for its mildness and cost-effectiveness.

Silver-catalyzed deprotection: For bulkier protecting groups like TIPS, which are more stable, stronger conditions may be needed. scielo.org.mx A method using silver fluoride (AgF) in methanol has been shown to efficiently remove the TIPS group under mild conditions, which is advantageous when sensitive functionalities like aldehydes are present in the molecule. scielo.org.mx

Table 1: Comparison of Ethynyl Group Deprotection Reagents

| Reagent | Protecting Group | Conditions | Efficacy |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | TMS, TIPS | THF, -20°C to RT | High, but can cause decomposition with sensitive substrates. ccspublishing.org.cnscielo.org.mx |

| Potassium Carbonate (K2CO3) | TMS | Methanol/THF | High for TMS, milder than TBAF. gelest.com |

Chemo- and Regioselective Synthetic Routes to this compound

The construction of the this compound scaffold requires precise control over the placement of the substituents on the pyrazine ring, a process known as regioselectivity. The primary method for installing the key ethynyl group at the C5 position is the Sonogashira cross-coupling reaction. wikipedia.orgnumberanalytics.com

The Sonogashira reaction is a powerful carbon-carbon bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org In a typical synthesis of this compound, this would involve:

Starting Material: A di-halogenated pyrazine, such as 3-amino-5-bromopyrazine, which is appropriately substituted with the benzyl group.

Coupling Partner: A protected terminal alkyne, for example, trimethylsilylacetylene (B32187) (TMSA).

Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org

Base: An amine base, such as triethylamine (TEA) or diethylamine, which also serves as a solvent. wikipedia.org

The reaction's regioselectivity is dictated by the relative reactivity of the halide leaving groups on the pyrazine ring. If a pyrazine ring contains two different halogens, like bromine and chlorine, the coupling reaction will preferentially occur at the site of the more reactive halide (typically iodine or bromine over chlorine). libretexts.org This allows for the selective introduction of the ethynyl group at a specific position. The synthesis of related substituted pyrazines often relies on the strategic use of halogenated pyrazine precursors to direct the regioselective installation of various functional groups. nih.gov

Process Scalability and Yield Optimization in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges. Key areas for optimization include maximizing yield, ensuring purity, and maintaining cost-effectiveness.

Key Optimization Parameters:

Catalyst Loading: In Sonogashira couplings, minimizing the amount of expensive palladium catalyst is a primary goal for large-scale synthesis. organic-chemistry.org Research focuses on developing highly active catalyst systems, including those with specialized ligands, that can operate at very low loadings (ppm levels) without compromising reaction time or yield. organic-chemistry.org

Reaction Conditions: Mild reaction conditions are highly desirable for scalability. wikipedia.org Running reactions at or near room temperature reduces energy consumption and the need for specialized heating or cooling equipment. The choice of solvent is also critical; using greener, more sustainable solvents or even performing the reaction in water with the help of surfactants is a growing area of interest. organic-chemistry.org

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive for large quantities. Developing synthetic routes that yield a product of high purity directly from the reaction mixture, or one that can be purified by simple recrystallization or precipitation, is a major focus of process chemistry.

By systematically addressing these factors—catalyst efficiency, reaction conditions, and purification methods—the synthesis of this compound can be optimized for scalable, efficient, and economical production.

Chemical Transformations and Derivatization Chemistry of 3 Benzyl 5 Ethynylpyrazin 2 Amine

Reactions Involving the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne is a cornerstone of modern organic synthesis, offering a gateway to a vast array of molecular structures. For 3-Benzyl-5-ethynylpyrazin-2-amine, this functional group is poised for a variety of transformations.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Diels-Alder)

The terminal alkyne is an excellent participant in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), would be expected to proceed readily with this compound and various organic azides. This would lead to the formation of a diverse library of 1,2,3-triazole derivatives, a scaffold of significant interest in pharmaceutical research due to its favorable chemical properties and biological activities.

Similarly, the ethynyl group could act as a dienophile in Diels-Alder reactions. Given the electron-withdrawing nature of the pyrazine (B50134) ring, the alkyne is activated towards [4+2] cycloadditions with electron-rich dienes. This would provide a direct route to complex, fused-ring systems.

Hydrometallation and Other Addition Reactions

The addition of a hydrogen and a metal to the carbon-carbon triple bond, or hydrometallation, would be a key transformation. Reactions such as hydroboration, hydrosilylation, and hydrostannylation would yield versatile vinyl-metal intermediates. These intermediates could then be used in subsequent cross-coupling reactions or be functionalized in other ways, providing access to a wide range of substituted pyrazine derivatives. For instance, hydroboration followed by oxidation would be expected to yield the corresponding aldehyde or ketone, depending on the regioselectivity of the initial addition.

Further Aryl and Heteroaryl Coupling Reactions

The terminal alkyne is a prime substrate for a variety of cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, would be a highly effective method for introducing additional aromatic or heteroaromatic moieties to the pyrazine core. This reaction is known for its mild conditions and broad substrate scope, making it a powerful tool for extending the conjugation of the system and synthesizing complex molecular architectures. Other coupling reactions, such as the Glaser or Hay couplings, could be employed to create symmetric diynes.

Transformations at the Amine Functionality

The primary amine at the 2-position of the pyrazine ring offers another handle for chemical modification, allowing for the introduction of a wide range of substituents and the formation of new functional groups.

Acylation and Alkylation Reactions

The nucleophilic nature of the 2-aminopyrazine (B29847) moiety would allow for straightforward acylation and alkylation reactions. Treatment with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions would yield the corresponding amides. These amides could serve as important intermediates or as final products with potentially interesting biological activities. Similarly, alkylation with various alkyl halides or other electrophiles would provide access to secondary and tertiary amine derivatives, further expanding the chemical space around the pyrazine core.

Formation of Imine and Related Derivatives

The primary amine of this compound is expected to readily condense with aldehydes and ketones to form imine derivatives, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This reversible reaction is a fundamental transformation in organic chemistry and would allow for the introduction of a wide variety of substituents at the nitrogen atom. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com The resulting imines could be valuable as intermediates for further reactions, such as reduction to secondary amines or as ligands for metal complexes.

Modifications and Functionalizations of the Pyrazine Core

The pyrazine ring of this compound is a versatile platform for a variety of chemical modifications. These transformations are crucial for fine-tuning the molecule's electronic properties, steric profile, and biological activity.

Electrophilic and Nucleophilic Substitution Strategies on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring, further influenced by the amino and ethynyl substituents, dictates its reactivity towards electrophilic and nucleophilic reagents. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the pyrazine nitrogen atoms are deactivating, making electrophilic aromatic substitution generally challenging. byjus.comresearchgate.net

Despite the inherent challenges, electrophilic substitution can be achieved under specific conditions. For instance, bromination of 8-chloroimidazo[1,2-a]pyrazine, a related heterocyclic system, occurs selectively at the C3 position of the imidazole (B134444) ring, suggesting that the position of substitution on the pyrazine core of this compound would be influenced by the interplay of the activating amino group and the deactivating pyrazine nitrogens. stackexchange.com

In contrast, the electron-deficient pyrazine ring is more susceptible to nucleophilic aromatic substitution (SNAr). Halogenated pyrazines readily undergo substitution with various nucleophiles. While this compound does not possess a leaving group on the pyrazine ring, derivatization to introduce a halogen at a specific position could open avenues for nucleophilic substitution. For example, sequential SNAr reactions have been successfully employed on halogenated pyrimidines and purines to synthesize macrocyclic peptidomimetics, a strategy that could potentially be adapted to modified this compound scaffolds. nih.gov

The reactivity of amines as nucleophiles is a well-established principle in organic chemistry. savemyexams.comyoutube.commasterorganicchemistry.comuni-muenchen.de In the context of modifying the pyrazine core, should a leaving group be present, the introduction of various amino substituents via nucleophilic substitution would be a feasible strategy.

Ring Annulation Reactions: Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-b]pyrazines)

Ring annulation reactions provide a powerful tool for constructing fused heterocyclic systems, significantly expanding the chemical space around the this compound core. A particularly relevant transformation is the synthesis of pyrrolo[2,3-b]pyrazines, which are known for their diverse biological activities. The synthesis of these fused systems often involves the cyclization of appropriately substituted pyrazine precursors.

One common strategy involves the reaction of a 2,3-diaminopyrazine (B78566) derivative with a 1,2-dicarbonyl compound. While the starting material is a 2-aminopyrazine, intramolecular cyclization strategies can also be envisioned. For instance, the "tert-amino effect" has been utilized to synthesize fused heterocycles through the cyclization of ortho-substituted N,N-dialkylanilines, a concept that could be explored with derivatives of this compound. beilstein-journals.org The synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles further demonstrates the versatility of ring-forming reactions in creating complex molecular architectures. researchgate.net

The following table summarizes a selection of synthesized pyrrolo[2,3-b]pyrazine derivatives and related fused systems, highlighting the diversity of achievable structures.

| Compound ID | Starting Material | Reagents and Conditions | Fused System | Reference |

| 1 | 2-Aminopyrazine | Formamide, PBr3 | Pyrazolo[3,4-d]pyrimidine | acs.org |

| 2 | 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde | Pyrrolidine, then malononitrile, ZnCl2 | Pyrazolinoquinolizine | beilstein-journals.org |

| 3 | 2-Aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amines | Pyrazolothiadiazine-S,S-dioxides | dntb.gov.ua |

| 4 | Aminopyrazine, aldehyde, isocyanide | Groebke-Blackburn-Bienaymé cyclization | 3-Aminoimidazo[1,2-a]pyrazine | organic-chemistry.org |

Rational Design and Synthesis of Advanced Analogues of this compound

The rational design of advanced analogues of this compound is often guided by its potential applications, particularly in medicinal chemistry as a scaffold for kinase inhibitors. mdpi.com The pyrazole (B372694) scaffold, structurally related to the pyrazine core, is a key component in numerous FDA-approved protein kinase inhibitors. mdpi.com This underscores the potential of pyrazine-based compounds in this therapeutic area.

The design strategy often involves molecular hybridization, where pharmacophoric fragments from different bioactive molecules are combined to create a new chemical entity with improved or dual activity. For example, the hybridization of thiazole (B1198619) and pyrazoline scaffolds has been successfully used to develop multi-targeting kinase inhibitors. nih.gov A similar approach could be applied to this compound, where the benzyl (B1604629) and ethynyl groups can be systematically modified to probe interactions with specific biological targets.

The synthesis of these advanced analogues would leverage a variety of modern synthetic methodologies. The ethynyl group, in particular, is a versatile handle for derivatization through reactions such as the Sonogashira coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The following table presents examples of rationally designed heterocyclic compounds, illustrating the principles that can be applied to the design of advanced analogues of this compound.

| Compound Class | Design Strategy | Target | Key Synthetic Steps | Reference |

| Pyrazolo[1,5-a]pyrimidines | Molecular Hybridization | CA IX/XII and CDK6 | Synthesis of sulfonamide-bearing derivatives | nih.gov |

| Thiazolyl-pyrazoline hybrids | Molecular Hybridization | EGFR/HER2 | Condensation of thiazole and pyrazoline precursors | nih.gov |

| Pyrazole-based inhibitors | Scaffold Hopping | Akt | Modification of pyrazole core | mdpi.com |

| Functionalized 1,3,5-triazines | Component for Optoelectronics | Photo- and Electroluminescent Materials | Cross-coupling reactions | rsc.org |

Spectroscopic and Structural Characterization of 3 Benzyl 5 Ethynylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of an organic molecule. For 3-Benzyl-5-ethynylpyrazin-2-amine, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural confirmation.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group, the pyrazine (B50134) ring, the amine group, and the ethynyl (B1212043) group. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons of the benzyl group would likely be observed as a singlet around δ 4.0 ppm. The pyrazine ring proton would resonate in the aromatic region, with a chemical shift influenced by the electron-donating amine and electron-withdrawing ethynyl substituents. The amine protons would present as a broad singlet, and the terminal alkyne proton would appear as a sharp singlet at approximately δ 3.0-3.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the benzyl ring would be found in the aromatic region (δ 120-140 ppm), with the methylene carbon appearing further upfield. The pyrazine ring carbons would have their chemical shifts dictated by the attached functional groups. The two carbons of the ethynyl group would be expected in the range of δ 70-90 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzyl (aromatic) | 7.2-7.5 | Multiplet |

| Benzyl (CH₂) | ~4.0 | Singlet |

| Pyrazine-H | In aromatic region | Singlet |

| Amine (NH₂) | Variable (broad) | Singlet |

| Ethynyl-H | 3.0-3.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Benzyl (aromatic) | 120-140 |

| Benzyl (CH₂) | ~40-50 |

| Pyrazine (C-NH₂) | ~150-160 |

| Pyrazine (C-Benzyl) | ~150-160 |

| Pyrazine (C-Ethynyl) | ~110-120 |

| Pyrazine (CH) | ~130-140 |

| Ethynyl (C≡C) | 70-90 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The calculated monoisotopic mass of C₁₃H₁₁N₃ is 209.0953 g/mol .

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. A common fragmentation pathway would be the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation would involve the loss of the ethynyl group. Analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, alkyne, and aromatic functionalities.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1650 cm⁻¹. The terminal alkyne C-H stretch would give rise to a sharp, strong absorption band near 3300 cm⁻¹. The C≡C stretch of the alkyne is typically found in the range of 2100-2260 cm⁻¹ and is often of weak to medium intensity. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the pyrazine and benzyl rings would appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine | N-H Bend | 1600-1650 |

| Terminal Alkyne | C-H Stretch | ~3300 |

| Terminal Alkyne | C≡C Stretch | 2100-2260 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic/Pyrazine | C=C Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for this compound and related pyrazine derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the pyrazine ring and the orientation of the benzyl and ethynyl substituents relative to this ring. For instance, in the related compound 3-Benzyl-5-bromopyrazin-2(1H)-one, the dihedral angle between the planes of the benzene (B151609) ring and the pyrazinone ring was found to be 67.1(2)°. Similar analysis for this compound would provide insights into its solid-state conformation.

Furthermore, the crystal packing would be determined by intermolecular interactions such as hydrogen bonding (involving the amine group) and π-π stacking (between the aromatic rings). Understanding these interactions is crucial for predicting the material properties of the compound.

Computational Chemistry and Theoretical Investigations of 3 Benzyl 5 Ethynylpyrazin 2 Amine

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. epstem.netnih.gov Methods like DFT with the B3LYP functional and a 6-31G(d,p) or higher basis set are commonly used to optimize the molecular geometry and calculate various electronic properties. epstem.netresearchgate.net These calculations reveal the distribution of electrons within the molecule, which is key to its reactivity, polarity, and spectroscopic signatures. For 3-Benzyl-5-ethynylpyrazin-2-amine, these studies would focus on the interplay between the electron-donating amine group and the electron-withdrawing pyrazine (B50134) ring, as well as the influence of the benzyl (B1604629) and ethynyl (B1212043) substituents.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, more polarizable, and prone to intramolecular charge transfer, indicating higher chemical reactivity and potential biological activity. mdpi.comnih.gov Conversely, a large energy gap implies higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the pyrazine ring, while the LUMO would likely be distributed across the pyrazine and ethynyl moieties. Theoretical calculations provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound This table presents illustrative data based on typical values for similar heterocyclic amine structures as specific computational results for the title compound are not publicly available.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 4.45 | Indicates high kinetic stability but suggests potential for charge transfer interactions, making it a candidate for biological activity. |

| Chemical Hardness (η) | 2.225 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.025 | Represents the molecule's ability to attract electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors indicating various charge regions. Typically, red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show:

Negative Potential (Red): Concentrated around the nitrogen atoms of the pyrazine ring and the nitrogen of the exocyclic amine group, indicating these are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and potentially the hydrogen of the ethynyl group, highlighting them as electron-poor regions.

Neutral Potential (Green): Predominantly over the carbon framework of the benzyl ring.

This map is invaluable for predicting how the molecule will interact with biological targets like protein binding sites. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations often focus on a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the molecule in a relevant environment (e.g., in water), MD can explore its conformational landscape, flexibility, and structural stability.

For this compound, MD simulations would be crucial for understanding:

The rotational freedom of the benzyl group relative to the pyrazine core.

The flexibility of the ethynyl substituent.

The stability of key hydrogen bonds with solvent molecules or potential binding partners.

These simulations provide a more realistic picture of the molecule's behavior in a biological context, complementing the static information from quantum chemical calculations.

In Silico Structure-Activity Relationship (SAR) Studies for Rational Design

In silico Structure-Activity Relationship (SAR) studies use computational models to predict how changes in a molecule's structure will affect its biological activity. nih.gov This approach is a cornerstone of rational drug design, as it allows researchers to prioritize the synthesis of compounds with the highest potential for desired effects.

For this compound, a hypothetical SAR study could investigate the impact of modifying its core scaffolds. Computational techniques like 3D-QSAR can be employed to build a predictive model based on a series of related analogs. nih.gov

Table 2: Illustrative In Silico SAR Study for this compound Analogs This table is a hypothetical representation to illustrate the principles of an SAR study.

| Analog | Modification | Predicted Change in Activity | Rationale |

| Analog 1 | Replace benzyl with a para-methoxybenzyl group | Increased | The electron-donating methoxy (B1213986) group may enhance binding affinity through favorable electronic interactions. |

| Analog 2 | Replace ethynyl with a cyano group | Decreased | The change in geometry and electronic properties of the cyano group might disrupt key interactions in a binding pocket. |

| Analog 3 | Methylate the exocyclic amine | Decreased | Loss of a hydrogen bond donor could reduce binding affinity with a target receptor. |

| Analog 4 | Replace benzyl with a smaller methyl group | Significantly Decreased | Removal of the bulky, hydrophobic benzyl group may eliminate crucial van der Waals interactions within the binding site. |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can also be used to elucidate reaction mechanisms, providing insights that are difficult to obtain through experimentation alone. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical reaction. academie-sciences.fr

For this compound, this analysis could be applied to:

Synthesis Pathway: Investigate the mechanism of its formation, for example, the coupling reactions used to introduce the ethynyl and benzyl groups onto the pyrazine core. This can help optimize reaction conditions to improve yield and reduce byproducts.

Metabolic Pathway: Predict how the compound might be metabolized by enzymes in the body. By modeling potential reactions like oxidation or conjugation, researchers can identify likely metabolites and understand the compound's metabolic stability.

This analysis involves locating transition state structures and calculating the activation energy barriers for each step, offering a detailed understanding of the reaction kinetics and thermodynamics. academie-sciences.fr

Lack of Publicly Available Data on the Biological Activities of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific information regarding the biological activities or molecular mechanisms of the chemical compound This compound .

Extensive searches were conducted to identify studies related to its potential enzyme inhibitory effects, with a particular focus on the targets specified in the requested outline:

NF-κB-Inducing Kinase (NIK)

ATR Kinase

Adaptor Associated Kinase 1 (AAK1)

These searches yielded no results detailing the kinase inhibition profiles, mechanistic studies, binding modes, or any other form of target engagement for this compound.

While research exists on the biological activities of other pyrazine derivatives and related heterocyclic compounds as kinase inhibitors, the explicit focus on This compound as mandated by the instructions cannot be fulfilled. For instance, a study on pyrrolo[2,3-b]pyridines as AAK1 inhibitors mentioned the synthesis of a related intermediate, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, but did not report any biological data for this pyrazine compound itself. nih.gov

Due to the absence of the necessary scientific data for This compound , it is not possible to generate the requested article with the specified detailed structure and content. The required information to populate the sections on enzyme inhibition, mechanistic deconvolution, and binding mode interactions for this specific molecule is not available in the public domain.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Benzyl-5-ethynylpyrazin-2-amine to minimize by-products?

Methodological Answer:

- Multi-step synthesis pathways, such as condensation reactions between substituted anilines and aryl isothiocyanates, are commonly employed. For example, reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield and purity.

- Example : In analogous compounds, reactions with 4-(Benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates under reflux in ethanol yielded oxadiazinane derivatives with controlled stereochemistry .

- Data Reference :

| Entry | Yield (%) | Purity (%) |

|---|---|---|

| 3a | 72 | 95 |

| 3b | 68 | 92 |

| (Adapted from activity screening data in ). |

Q. How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound?

Methodological Answer:

- SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsion angles. For small molecules, high-resolution data (≤ 1.0 Å) are critical to resolve electron density maps.

- Tip : Use the OLEX2 interface for SHELX to visualize hydrogen bonding and π-π stacking interactions, which are crucial for understanding supramolecular assembly .

Q. What experimental design principles are essential for screening the biological activity of this compound?

Methodological Answer:

- Use a panel of assays (e.g., enzyme inhibition, cytotoxicity) across multiple species or cell lines to evaluate selectivity.

- Example : In a study of structurally similar compounds, activity varied significantly across species (e.g., Entry 3f showed 9/10 activity in Sp1 vs. 1/10 in Sp2), highlighting the need for species-specific optimization .

Advanced Research Questions

Q. How can density functional theory (DFT) and AutoDock4 be combined to predict the electronic properties and binding affinity of this compound?

Methodological Answer:

- DFT : Calculate HOMO-LUMO gaps and electrostatic potential surfaces using functionals like B3LYP/6-31G* to predict reactivity and nucleophilic/electrophilic sites .

- AutoDock4 : Perform flexible docking by allowing side-chain mobility in the receptor (e.g., HIV protease-like systems) to simulate ligand-receptor interactions. Cross-docking validation with 87 protease complexes improved reliability in analogous studies .

Q. How should researchers address contradictory activity data for this compound across different assays?

Methodological Answer:

- Step 1 : Validate assay reproducibility using positive/negative controls (e.g., Entry 3d in showed low activity across species, suggesting intrinsic limitations).

- Step 2 : Apply statistical tools (e.g., ANOVA) to isolate variables like solvent polarity or cell-line variability.

- Step 3 : Use qualitative contradiction frameworks (e.g., iterative data triangulation) to reconcile discrepancies .

Q. What strategies are effective for identifying and characterizing synthetic by-products of this compound?

Methodological Answer:

- LC-MS/MS : Monitor reaction intermediates in real-time. For example, ethyl aroylacetates in analogous syntheses generated azido intermediates detectable at m/z 180–220 .

- Crystallography : Co-crystallize by-products with host molecules (e.g., cyclodextrins) to stabilize transient species for structural analysis .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

Q. What chromatographic techniques are optimal for separating stereoisomers of this compound?

Methodological Answer:

- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) mobile phase.

- CE : Capillary electrophoresis with cyclodextrin additives resolves enantiomers with Δt > 2 minutes .

Data Contradiction Analysis Framework

For conflicting results (e.g., biological activity vs. computational predictions):

Re-examine Assay Conditions : Check for artifacts like aggregation-induced inhibition .

Validate Computational Models : Compare docking scores with experimental IC50 values using Spearman’s rank correlation .

Publish Negative Data : Transparent reporting reduces publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.